![molecular formula C6H13NO2 B13912847 [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a methylamino group and a hydroxymethyl group attached to the tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol typically involves the functionalization of tetrahydrofuran derivatives. One common method is the reductive amination of tetrahydrofuran-3-ylmethanol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon (Pd/C) or Raney nickel. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH3CN, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran-2,5-dimethanol: A similar compound with two hydroxymethyl groups attached to the tetrahydrofuran ring.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry for their biological activities.
Uniqueness
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxymethyl group on the tetrahydrofuran ring makes it a versatile intermediate for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
[(3R,4R)-4-(methylamino)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-7-6-4-9-3-5(6)2-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
DRIHZAQXFMFDFZ-RITPCOANSA-N |
SMILES isomérique |
CN[C@H]1COC[C@H]1CO |
SMILES canonique |
CNC1COCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


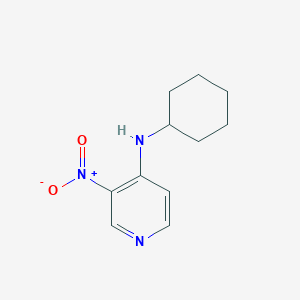
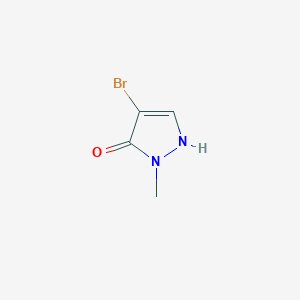

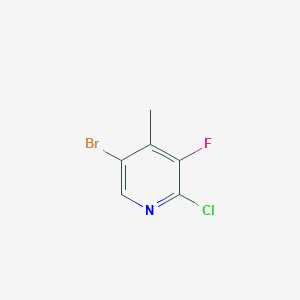

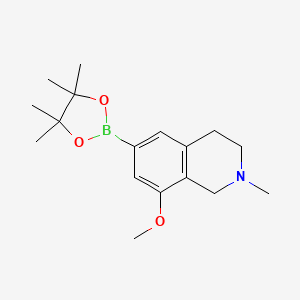

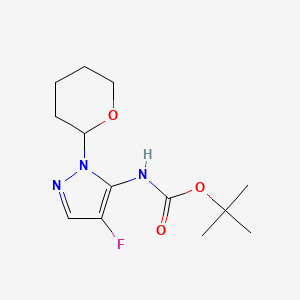
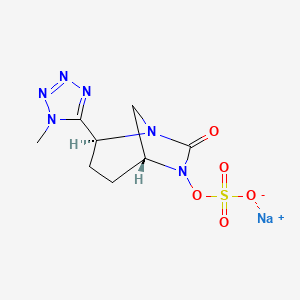




![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
